molecular formula C14H21N3O2 B13775597 Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- CAS No. 92432-21-8

Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-

Cat. No.: B13775597
CAS No.: 92432-21-8
M. Wt: 263.34 g/mol
InChI Key: CEBZRUWEUUBYHH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- involves several steps. One common method includes the reaction of acetanilide with dimethylamine and dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, its analgesic effect is believed to be due to the inhibition of cyclooxygenase enzymes, which play a role in the synthesis of prostaglandins involved in pain and inflammation .

Comparison with Similar Compounds

Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

92432-21-8

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-phenylacetamide

InChI

InChI=1S/C14H21N3O2/c1-15(2)10-14(19)17(11-13(18)16(3)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI Key

CEBZRUWEUUBYHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1

Origin of Product

United States

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